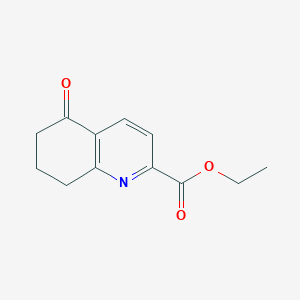

Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-oxo-7,8-dihydro-6H-quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)10-7-6-8-9(13-10)4-3-5-11(8)14/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTBIBBVCBPPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)C(=O)CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with aniline in the presence of a catalyst such as acetic acid . The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Organic Synthesis

ETQC serves as a crucial building block for synthesizing more complex quinoline derivatives used in organic synthesis and catalysis. Its ability to undergo various transformations makes it valuable for creating new compounds with tailored properties.

Research has shown that ETQC possesses significant biological activities:

-

Antimicrobial Activity : ETQC has been studied for its effectiveness against various bacterial strains. For example:

The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 100 µg/mL Streptococcus pneumoniae 75 µg/mL - Antiviral Activity : Preliminary studies indicate that ETQC may interfere with viral replication processes by inhibiting viral enzymes or altering host cell environments conducive to viral proliferation.

-

Anticancer Properties : ETQC has demonstrated potential in cancer research by inducing apoptosis in cancer cells and inhibiting cell proliferation. The effects on various cancer cell lines are summarized below:

Cancer Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Induction of apoptosis via caspase activation HeLa (Cervical Cancer) 20 Inhibition of cell cycle progression A549 (Lung Cancer) 25 Disruption of mitochondrial function

Case Study 1: Antimicrobial Efficacy

A study assessed the antibacterial properties of ETQC against multi-drug resistant strains. The compound exhibited superior activity compared to conventional antibiotics like ampicillin and ciprofloxacin, confirming its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity In Vitro

Another significant study evaluated ETQC's effects on various cancer cell lines using MTT assays to determine cell viability post-treatment. Results indicated a dose-dependent response with significant reductions in viability at concentrations above 10 µM across all tested lines, suggesting that ETQC could serve as a scaffold for designing novel anticancer drugs targeting specific pathways involved in tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of ETQC is heavily influenced by its chemical structure. Variations in substituents on the quinoline ring significantly affect potency and selectivity towards different biological targets. For instance, modifications at the carboxylate position have been linked to enhanced antimicrobial activity while maintaining low cytotoxicity to human cells.

Mechanism of Action

The mechanism by which ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through interactions with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate

- Key Difference : The methyl ester group at position 2 (vs. ethyl in the target compound) reduces steric bulk and slightly increases polarity.

- Properties : Lower molecular weight (205.21 g/mol ) and higher solubility in polar solvents compared to the ethyl analog .

- Synthesis: Prepared via similar methods (e.g., cyclocondensation of cyclohexane-1,3-dione with methyl cyanoacetate derivatives), but shorter alkyl chains often yield lower melting points due to reduced van der Waals interactions.

Ethyl 2-Methyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS 918413-16-8)

- Key Differences: Substituents: Methyl group at position 2 and phenyl group at position 4. Impact: The phenyl group enhances lipophilicity (logP ~3.2 vs.

- Crystallography: Monoclinic crystal system (space group P2₁/c) with intermolecular C–H···π interactions stabilizing the lattice .

Ethyl 2-(3-Nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate (CAS 866050-46-6)

- Key Differences :

- Applications: Nitro-substituted derivatives are often explored as precursors for aminoquinolines via reduction reactions.

4-(4-Chlorophenyl)-2-Methyl Derivatives (e.g., CAS 343.79 g/mol)

- Biological Relevance: Demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7, A549) in studies of structurally related compounds .

- Crystal Data: Monoclinic symmetry (P2₁/c) with a β angle of 112.15°, influenced by chlorine’s van der Waals radius .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Notes:

- logP : Ethyl esters generally increase lipophilicity compared to methyl esters.

- Melting Points : Bulky substituents (e.g., phenyl) elevate melting points due to enhanced crystal packing efficiency.

Biological Activity

Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate (ETQC) is an organic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

- Molecular Formula : CHNO

- Molecular Weight : 219.24 g/mol

- CAS Number : 1616071-22-7

1. Antimicrobial Activity

ETQC has been investigated for its antimicrobial properties against various bacterial strains. Studies show that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Streptococcus pneumoniae | 75 µg/mL |

Research indicates that the compound's mechanism may involve the disruption of bacterial cell membranes or inhibition of essential enzymatic functions .

2. Antiviral Activity

Preliminary studies suggest that ETQC exhibits antiviral properties, particularly against certain strains of viruses. The compound appears to interfere with viral replication processes, potentially by inhibiting viral enzymes or altering host cell environments conducive to viral proliferation .

3. Anticancer Properties

ETQC has shown promise in cancer research, particularly in inducing apoptosis in cancer cells and inhibiting cell proliferation. The compound's effects on various cancer cell lines are summarized below:

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 25 | Disruption of mitochondrial function |

The anticancer activity is attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of ETQC is heavily influenced by its chemical structure. Variations in the substituents on the quinoline ring significantly affect its potency and selectivity towards different biological targets. For instance, modifications at the carboxylate position have been linked to enhanced antimicrobial activity while maintaining low cytotoxicity to human cells .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial properties of ETQC against multi-drug resistant strains, the compound demonstrated superior activity compared to conventional antibiotics like ampicillin and ciprofloxacin. The study utilized agar diffusion methods to evaluate efficacy and confirmed ETQC's potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity in vitro

Another significant study examined ETQC's effects on various cancer cell lines using MTT assays to determine cell viability post-treatment. Results indicated a dose-dependent response with significant reductions in viability observed at concentrations above 10 µM across all tested lines. The study concluded that ETQC could serve as a scaffold for designing novel anticancer drugs targeting specific pathways involved in tumor growth .

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate and its derivatives?

The compound and its analogs are typically synthesized via multicomponent reactions, such as the Hantzsch-like cyclocondensation of ethyl acetoacetate, aldehydes, and ammonium acetate. Modifications at the 4-position can be achieved by substituting aldehydes with aromatic or heteroaromatic groups. For example, hydrazine hydrate or phenylhydrazine can introduce hydrazone or pyrazole moieties, respectively, through condensation reactions . Thorpe-Zeigler cyclization under basic conditions (e.g., sodium ethoxide in ethanol) is also used to form fused heterocyclic systems .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : and NMR to confirm the tetrahydroquinoline scaffold, ester group, and substituent integration.

- IR spectroscopy : Identification of carbonyl stretches (C=O) from the ester (1700–1750 cm) and ketone (1650–1700 cm).

- Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. What are typical reaction conditions for introducing substituents at the 4-position of the tetrahydroquinoline ring?

Substituents are introduced via the aldehyde component in the initial cyclocondensation step. For example, using 3,4,5-trimethoxybenzaldehyde or 4-chlorobenzaldehyde yields derivatives with methoxy or chloro groups at the 4-position. Post-synthetic modifications, such as alkylation with α-halocarbonyl compounds (e.g., phenacyl bromide), can further diversify the structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for substituted tetrahydroquinoline derivatives?

Discrepancies in bond lengths, angles, or disorder can be addressed using SHELXL refinement tools. Strategies include:

Q. How does the puckering of the tetrahydroquinoline ring influence reactivity or biological activity?

Ring puckering, quantified using Cremer-Pople parameters, affects steric and electronic interactions. For example, a boat conformation may enhance binding to enzyme active sites by positioning substituents optimally. Computational studies (DFT) combined with X-ray data (e.g., torsion angle analysis) can correlate puckering amplitude with antimicrobial or enzyme-modulating activity .

Q. What strategies optimize catalytic conditions for synthesizing tetrahydroquinoline derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates in cyclocondensation.

- Catalysts : Lewis acids (e.g., ZnCl) or ionic liquids (e.g., [BMIM]BF) enhance yield and regioselectivity.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Methodological Considerations

Q. How can researchers analyze intramolecular interactions in the crystal lattice of this compound?

Use Mercury or OLEX2 to visualize Hirshfeld surfaces and 2D fingerprint plots. These tools highlight dominant interactions (e.g., H-bonding, C–H···π) and quantify their contributions to crystal packing. For example, the ester carbonyl often participates in C=O···H–C interactions .

Q. What experimental and computational approaches validate the stereochemistry of synthetic derivatives?

- X-ray crystallography : Absolute configuration determination via Flack parameter refinement.

- Circular Dichroism (CD) : Correlates electronic transitions with stereochemistry.

- DFT calculations : Compare experimental and computed NMR chemical shifts or optical rotations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.